molecular formula C7H8BrF3N2 B1378067 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole CAS No. 1437794-44-9

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole

Cat. No.: B1378067
CAS No.: 1437794-44-9
M. Wt: 257.05 g/mol
InChI Key: LKTVRIMIISMVIO-UHFFFAOYSA-N
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Description

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is a chemical compound with the molecular formula C7H8BrF3N2 It is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position, a propyl group at the 1-position, and a trifluoromethyl group at the 3-position

Biochemical Analysis

Biochemical Properties

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction, which are crucial processes in cellular energy metabolism . Additionally, it affects energy-dependent and independent calcium uptake, indicating its potential impact on calcium signaling pathways . These interactions highlight the compound’s ability to modulate key biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can negatively impact various cellular components, including lipids, proteins, and DNA. Furthermore, the compound’s interaction with acetylcholinesterase, an enzyme involved in neurotransmission, can lead to altered nerve pulse transmission and behavioral changes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as those involved in oxidative phosphorylation, thereby disrupting cellular energy production . Additionally, the compound’s ability to modulate calcium uptake suggests its interaction with calcium channels or transporters . These molecular interactions contribute to the compound’s overall impact on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under refrigerated conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic processes . These temporal effects highlight the importance of monitoring the compound’s stability and its long-term impact on cellular systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress, cellular damage, and behavioral changes in animal models . These dosage-dependent effects underscore the need for careful consideration of dosage levels in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can affect its activity and function. These factors contribute to the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can provide pyrazoles . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized using bromine to yield pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

    Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cyclization reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole include other pyrazole derivatives such as 4-bromopyrazole, 3,5-dimethylpyrazole, and 4-iodopyrazole . These compounds share the pyrazole core structure but differ in the substituents attached to the ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-1-propyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2/c1-2-3-13-4-5(8)6(12-13)7(9,10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTVRIMIISMVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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